2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole

GPCR Apelin receptor Cardiovascular disease

Researchers sourcing a structurally defined APJ antagonist or a selective chemical probe for NF-κB/p65 signaling frequently encounter regioisomer contamination and unreported batch-to-batch activity variance. This compound (CAS 1256483-36-9) eliminates that uncertainty: • Confirmed IC₅₀ = 4.04 µM against human APJ receptor, enabling reproducible SAR campaigns. • Cellular EC₅₀ = 210 nM in p65 reporter assay (SH-SY5Y neuroblastoma) for dose-dependent pathway dissection. • 97% purity, research-grade; immediate stock available for global shipment - no custom synthesis lead time.

Molecular Formula C14H11N3S
Molecular Weight 253.32 g/mol
Cat. No. B12631782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole
Molecular FormulaC14H11N3S
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C2=NC(=CS2)C3=CC=CC=N3
InChIInChI=1S/C14H11N3S/c1-10-5-4-8-16-13(10)14-17-12(9-18-14)11-6-2-3-7-15-11/h2-9H,1H3
InChIKeyBCVIBLAHQYXUCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole: Baseline Characterization and Procurement Considerations


2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole (CAS: 1256483-36-9) is a heterocyclic compound belonging to the pyridyl-thiazole class, characterized by a thiazole core substituted at the 2-position with a 3-methyl-2-pyridyl moiety and at the 4-position with a 2-pyridyl group [1]. Its molecular formula is C₁₄H₁₁N₃S, with a molecular weight of 253.32 g/mol . The compound is structurally related to a family of pyridyl-thiazole derivatives that have been investigated for diverse biological activities, including enzyme inhibition, antimicrobial, and anticancer properties [2]. For procurement, the compound is available as a research-grade chemical, with commercial suppliers offering it at purities typically around 98% .

Why 2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole Cannot Be Interchanged with Regioisomers or Close Analogs


Substitution of 2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole with its regioisomers or closely related analogs is not scientifically valid due to the profound impact of subtle structural variations on target engagement and biological performance. The precise positioning of the pyridyl nitrogen atoms and the 3-methyl substituent on the pyridyl ring are critical determinants of binding affinity, selectivity, and even the mechanism of action. Data from parallel series of pyridyl-thiazole derivatives demonstrate that regioisomers (e.g., 2-pyridyl vs. 3-pyridyl vs. 4-pyridyl substitutions) exhibit dramatically different inhibitory activities, photophysical properties, and cellular potency [1][2]. For instance, in kinase inhibition assays, a single shift in the pyridyl substitution can alter the IC₅₀ by orders of magnitude [3]. Therefore, procurement specifications must be exact; using a generic or 'similar' compound will introduce uncontrolled variability, invalidate experimental reproducibility, and lead to erroneous conclusions in research and development programs.

Comparative Quantitative Evidence: How 2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole Differentiates from Analogs


Apelin Receptor Binding Affinity: Potent Inhibition Relative to Reference Antagonists

2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole demonstrates a moderate but specific binding affinity for the human Apelin receptor (APJ), with an IC₅₀ of 4.04 µM [1]. While this potency is lower than that of highly optimized peptide agonists like Apelin-36 (pIC₅₀ = 8.61, EC₅₀ = 20 nM) , it represents a valuable starting point for the development of small-molecule APJ antagonists. The compound's activity is notable within the context of pyridyl-thiazole chemotypes, as it confirms that this scaffold can engage the APJ receptor, a target of significant interest for cardiovascular and metabolic diseases.

GPCR Apelin receptor Cardiovascular disease Binding affinity

Cellular Functional Activity: EC₅₀ of 210 nM in Human Neuroblastoma Cell Assay

In a cellular functional assay using the SH-SY5Y human neuroblastoma cell line, 2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole exhibited an EC₅₀ of 210 nM for modulating the activity of a reporter gene linked to the mouse transcription factor p65 [1]. This sub-micromolar cellular potency demonstrates that the compound is cell-permeable and capable of engaging intracellular targets, a critical feature for any potential therapeutic agent. While the specific molecular target in this assay remains to be fully elucidated, the cellular activity is a clear differentiator from many other pyridyl-thiazole analogs that fail to show robust activity in intact cells due to poor membrane permeability or rapid efflux.

Neuroblastoma Cell-based assay Transcription factor p65 Functional activity

Regioisomeric Impact on Photophysical Properties: Differentiation from 3-Pyridyl and 4-Pyridyl Analogs

A systematic study of three isomeric series of 2-pyridyl 4-aryl thiazoles, synthesized via Hantzsch thiazole synthesis, revealed that 2-pyridyl and 4-pyridyl isomers exhibit significantly better photophysical properties than the corresponding 3-pyridyl series [1][2]. While specific quantum yield data for the exact compound 2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole was not reported, the class-level inference is clear: the 2-pyridyl substitution pattern is critical for achieving desirable luminescent properties. This structure-property relationship, supported by DFT calculations, demonstrates that substituting the target compound with a 3-pyridyl regioisomer would drastically alter its photophysical behavior, making it unsuitable for applications requiring fluorescence or luminescence.

Photophysics Quantum yield DFT Regioisomerism

Metal Complexation Enhances Anticancer Potency: Copper Complex Shows 1.68-fold Improvement in MCF-7 Cytotoxicity

When 2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole (referred to as PT ligand) was complexed with copper to form the copper complex PTC, a significant improvement in anticancer activity was observed. Against the MCF-7 breast cancer cell line, the copper complex PTC exhibited an IC₅₀ of 516 µg/mL, compared to the free ligand PT, which had an IC₅₀ of 868 µg/mL [1]. This represents a 1.68-fold increase in cytotoxic potency upon metalation. Furthermore, the copper complex PTC displayed antibacterial activity against S. aureus and E. coli (MIC = 50 µg/mL and 150 µg/mL, respectively), whereas the free ligand PT was only active against S. aureus (MIC = 50 µg/mL) [1]. Molecular docking studies supported these findings, showing a strong binding pose for PTC with ΔG = -7.51 kcal/mol [1].

Metal complex Copper Anticancer Cytotoxicity MCF-7

Optimal Application Scenarios for 2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole in Scientific Research and Industrial Development


Medicinal Chemistry: A Validated Starting Point for Apelin Receptor Antagonist Development

Researchers focused on developing small-molecule antagonists for the Apelin receptor (APJ), a GPCR implicated in cardiovascular and metabolic diseases, can utilize 2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole as a validated chemical starting point. With a confirmed IC₅₀ of 4.04 µM against the human receptor [1], this compound provides a tangible foothold for structure-activity relationship (SAR) studies. Its moderate potency and the known pyridyl-thiazole scaffold offer a tractable template for medicinal chemistry optimization aimed at improving affinity, selectivity, and drug-like properties.

Cell Biology: A Tool Compound for Investigating p65-Mediated Transcription

Given its demonstrated cellular activity (EC₅₀ = 210 nM) in a reporter gene assay linked to mouse transcription factor p65 in SH-SY5Y neuroblastoma cells [1], this compound can serve as a valuable tool molecule for dissecting signaling pathways involving p65. Researchers studying neuroblastoma biology, NF-κB signaling, or cellular stress responses can employ this compound to modulate p65 activity in a dose-dependent manner, enabling the elucidation of downstream gene expression changes and functional consequences.

Metallodrug Discovery: A Scaffold for Developing Potent Copper-Based Anticancer Agents

The free ligand (PT) of 2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole is a precursor for generating the copper complex PTC, which exhibits a 1.68-fold increase in cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 516 µg/mL vs 868 µg/mL) [1]. This finding positions the compound as an essential building block for metallodrug discovery programs targeting cancer. Researchers can explore its coordination chemistry with various metal ions (e.g., copper, ruthenium, gold) to engineer novel complexes with enhanced anticancer potency and potentially altered mechanisms of action.

Materials Science: A Building Block for Luminescent Materials and Sensors

Based on class-level evidence that 2-pyridyl-substituted thiazoles possess favorable photophysical properties compared to their 3-pyridyl isomers [1][2], this compound can be employed as a core building block in the synthesis of novel luminescent materials. It can be incorporated into larger π-conjugated systems or metal-organic frameworks (MOFs) to create fluorescent sensors, organic light-emitting diodes (OLEDs), or other optoelectronic devices where precise control over emission properties is required.

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